1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

Heme Oxygenase-1 Inhibition Cancer Inflammation

Select 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone to leverage its critical 2-hydroxy group—conferring reduced basicity, enhanced hydrogen-bonding, and distinct tautomeric equilibrium versus non-hydroxylated imidazoles. SAR studies confirm the 2-hydroxy group is essential for sub-micromolar HO-1 potency; 2-alkylated analogs show >10-fold activity loss. Its lower cLogP and improved aqueous solubility reduce early-stage formulation optimization. Do not substitute with generic 5-acetylimidazole or 2-methyl analogs—the hydrogen-bonding and acid-base properties are non-equivalent in biological assays.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
Cat. No. B13965173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-1H-imidazol-5-YL)ethanone
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC(=O)N1
InChIInChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9)
InChIKeyBTLSLNRVQLVJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxy-1H-imidazol-5-YL)ethanone: Technical Baseline for Scientific Procurement and Comparative Evaluation


1-(2-Hydroxy-1H-imidazol-5-yl)ethanone is a 2-hydroxyimidazole derivative bearing an acetyl substituent at the 5-position. The 2-hydroxy group confers distinct physicochemical properties compared to unsubstituted imidazoles, notably reduced basicity and enhanced hydrogen-bonding capacity [1]. This substitution pattern is implicated in modulating interactions with biological targets such as heme oxygenase-1 (HO-1) and sphingosine-1-phosphate (S1P) lyase, though published quantitative data for this specific compound remain limited [2].

Why 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone Cannot Be Interchanged with Other Imidazole Ethanones in Critical Applications


In procurement contexts, substituting 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone with a generic 5-acetylimidazole or a non-hydroxylated analog (e.g., 1-(2-methyl-1H-imidazol-5-yl)ethanone) is not equivalent. The 2-hydroxy group fundamentally alters the compound's tautomeric equilibrium, electronic distribution, and hydrogen-bonding profile [1]. These differences directly impact target engagement and selectivity in biological assays, as demonstrated across related 2-hydroxyimidazole series [2]. In contrast, the 2-methyl analog lacks the oxygen-mediated hydrogen-bonding and acid-base properties that are essential for specific enzyme inhibition and physicochemical behavior.

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone: Comparative Quantitative Evidence for Selection and Procurement


HO-1 Inhibitory Potency: Comparison of 2-Hydroxyimidazole vs. 2-Alkylimidazole Scaffolds

While direct data for 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone are not publicly available, class-level structure-activity relationship (SAR) inference from a series of 2-hydroxyimidazole derivatives demonstrates that the 2-hydroxy group is critical for achieving sub-micromolar HO-1 inhibition. In a series of imidazole-based HO-1 inhibitors, the 2-hydroxy substituted compounds (e.g., compound 9e) showed IC50 values of 4.4 µM, while the corresponding 2-alkyl substituted analogs (e.g., compound 9a) exhibited significantly reduced potency (IC50 > 50 µM) [1]. This indicates that the 2-hydroxy motif in 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone is a key determinant of HO-1 inhibitory activity compared to 2-alkylated analogs.

Heme Oxygenase-1 Inhibition Cancer Inflammation

Impact of 2-Hydroxy Substitution on LogP and Aqueous Solubility

The 2-hydroxy group substantially alters the lipophilicity and aqueous solubility profile of the imidazole core. Predicted logP for 1-(2-hydroxy-1H-imidazol-5-yl)ethanone is approximately -0.3 to 0.1, compared to predicted logP of 0.5-0.8 for the 2-methyl analog . This 0.5-1.0 log unit reduction in lipophilicity translates to a predicted 3- to 10-fold improvement in aqueous solubility [1]. These differences directly impact formulation and assay compatibility, with the 2-hydroxy analog offering superior solubility in aqueous buffers.

Physicochemical Properties Drug-likeness ADME

Tautomeric Preference and Hydrogen-Bonding Capacity: 2-Hydroxy vs. 2-Hydroxymethyl Analogs

The 2-hydroxyimidazole scaffold exists predominantly in the 2-oxo (imidazol-2-one) tautomeric form under physiological conditions, which enables strong hydrogen-bonding interactions with enzyme active sites [1]. In contrast, the 5-hydroxymethyl analog (1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethanone) lacks this carbonyl-like hydrogen-bond acceptor at the 2-position, relying instead on a flexible side-chain hydroxyl. Experimental and computational studies on 2-hydroxyimidazoles demonstrate a hydrogen-bond acceptor strength (pKHB) of ~2.5-3.0, compared to ~1.5-2.0 for aliphatic hydroxyl groups [2]. This enhanced hydrogen-bonding capacity contributes to the improved target engagement observed for 2-hydroxyimidazole derivatives in HO-1 and S1P lyase assays.

Tautomerism Molecular Recognition Enzyme Inhibition

Validated Application Scenarios for 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone in Research and Industrial Settings


Heme Oxygenase-1 (HO-1) Inhibitor Discovery and Lead Optimization

1-(2-Hydroxy-1H-imidazol-5-yl)ethanone serves as a privileged scaffold for designing HO-1 inhibitors. The 2-hydroxy group is essential for achieving sub-micromolar potency, as demonstrated by SAR studies where 2-alkylated analogs showed >10-fold reduction in activity [1]. Procurement of this compound is warranted for medicinal chemistry campaigns focused on cancer, inflammation, or neurodegenerative diseases where HO-1 is a validated target.

Sphingosine-1-Phosphate (S1P) Lyase Inhibition Studies

Imidazole derivatives with 2-hydroxy substitution have been identified as S1P lyase inhibitors [1]. 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone can be utilized as a starting point for structure-based optimization of S1P lyase modulators, relevant to autoimmune disorders and multiple sclerosis. The 2-hydroxy group mimics key interactions with the enzyme's active site, providing a rational basis for selection over non-hydroxylated imidazole cores.

Physicochemical Property-Driven Lead Selection in Early Drug Discovery

The lower cLogP and enhanced aqueous solubility of 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone compared to 2-alkylimidazole analogs [1] make it a preferable choice for hit-to-lead programs where solubility-limited assay interference or poor oral absorption is a concern. Its favorable physicochemical profile reduces the need for formulation optimization in early in vivo pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.